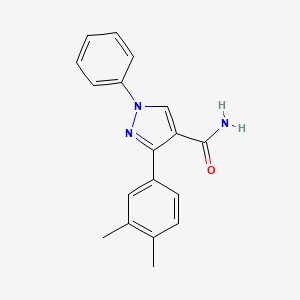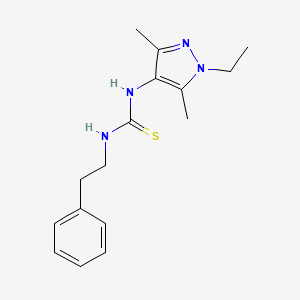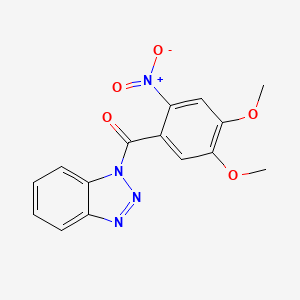![molecular formula C17H20N2O4S B5754125 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide](/img/structure/B5754125.png)
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of sulfonamide-based kinase inhibitors and has shown promising results in preclinical studies.
作用机制
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide exerts its pharmacological effects by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting these kinases, 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide has been shown to have several biochemical and physiological effects, including inhibition of B-cell receptor signaling, suppression of T-cell activation, and modulation of cytokine production. These effects are mediated by the inhibition of various kinases, including BTK, ITK, and JAK3.
实验室实验的优点和局限性
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal tool for studying the role of kinases in various diseases. However, the compound also has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
未来方向
Several future directions can be explored to further understand the potential therapeutic applications of 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide. These include the development of more potent and selective analogs, the investigation of its efficacy in combination with other drugs, and the identification of biomarkers that can predict patient response to treatment.
In conclusion, 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of several kinases, including BTK, ITK, and JAK3, which play a crucial role in the pathogenesis of these diseases. Further research is needed to fully understand the potential of 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide as a therapeutic agent.
合成方法
The synthesis method of 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and the final product is obtained after several purification steps. The detailed synthesis method of 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide has been described in several scientific publications.
科学研究应用
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. The compound has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the pathogenesis of these diseases.
属性
IUPAC Name |
5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-8-9-15(24(21,22)19(2)3)11-16(12)17(20)18-13-6-5-7-14(10-13)23-4/h5-11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQVTQADRAZEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5754050.png)
![4-methoxy-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5754055.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5754062.png)
![2-[4-(2,4-difluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5754064.png)


![5-(4-chlorophenyl)-2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5754082.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide](/img/structure/B5754087.png)


![methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5754110.png)

![3,5-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5754129.png)
